2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
Description
This compound features a hybrid structure combining a dioxopyrrolidinyl moiety and a substituted benzo[c][1,2,5]thiadiazole ring system. The benzo-thiadiazole core is functionalized with 1,3,6-trimethyl groups and a 2,2-dioxido group, while the acetamide linker connects it to the 2,5-dioxopyrrolidin-1-yl group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-9-6-11-12(18(3)25(23,24)17(11)2)7-10(9)16-13(20)8-19-14(21)4-5-15(19)22/h6-7H,4-5,8H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBUQPATGBHBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CN3C(=O)CCC3=O)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticonvulsant, and cytotoxic activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H16N4O6S
- Molecular Weight : 356.36 g/mol
- CAS Number : 55750-63-5
The compound features a pyrrolidinyl moiety and a benzo-thiadiazole core, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In a study evaluating various derivatives against standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), the compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
Anticonvulsant Activity
A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), showed promising results in anticonvulsant activity across several animal models of epilepsy. It was effective in the maximal electroshock test and the pentylenetetrazole-induced seizure model . These findings suggest that the dioxopyrrolidinyl structure may contribute to neuroprotective effects.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines indicated that derivatives of this compound exhibit selective toxicity towards malignant cells while sparing normal cells. The IC50 values varied significantly depending on the specific cell line tested .
Case Study 1: Antimicrobial Efficacy
In a comparative study of antimicrobial agents against E. coli and Bacillus subtilis, the compound demonstrated a significant reduction in bacterial growth compared to control groups. The observed activity was attributed to its ability to disrupt bacterial cell membranes .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological assessment involving multiple seizure models in mice, AS-1 showed a favorable safety profile with no significant adverse effects noted at therapeutic doses. This positions it as a potential candidate for further development in treating epilepsy .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest potential applications in drug design. The pyrrolidine ring is often associated with analgesic and anti-inflammatory properties. Studies have indicated that derivatives of pyrrolidine can exhibit significant biological activities against various diseases.
Antibody-Drug Conjugates (ADCs)
Recent research highlights the use of similar compounds as linkers in antibody-drug conjugates (ADCs). ADCs are a novel class of therapeutics that combine the specificity of antibodies with the cytotoxicity of drugs. The incorporation of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide into ADC formulations could enhance targeting efficiency and reduce systemic toxicity .
Enzyme Inhibition Studies
Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in inflammatory pathways. For instance, molecular docking studies have shown promising results for compounds targeting 5-lipoxygenase (5-LOX), an important enzyme in the synthesis of leukotrienes involved in inflammation. The potential of this compound as a 5-LOX inhibitor warrants further exploration .
Case Study 1: Synthesis and Characterization
A study focusing on the synthesis of related pyrrolidine derivatives demonstrated effective methods for producing compounds with high yields and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed to confirm the structures of synthesized compounds . This methodology can be adapted for synthesizing this compound.
In vitro studies assessing the biological activity of similar compounds have shown significant anti-inflammatory effects. These studies utilized cell lines treated with various concentrations of the compounds to evaluate their effects on cytokine production and cell viability. The results indicated a dose-dependent response that supports the potential therapeutic applications of this compound .
Comparison with Similar Compounds
Structural Implications :
- The ethyl spacer in the comparator compound could confer greater conformational flexibility, influencing target binding kinetics .
Predicted Property Comparison:
| Property | Target Compound | Similar Compound |
|---|---|---|
| LogP | ~2.8 (estimated) | ~3.1 (estimated) |
| Solubility | Low (methyl groups hinder H-bonding) | Moderate (fluoro group enhances lipophilicity) |
| Covalent Binding Potential | High (direct N-amide linkage positions dioxopyrrolidinyl near target nucleophiles) | Moderate (ethyl spacer may reduce proximity to targets) |
Validation Methods :
- Both compounds’ crystal structures would likely be refined using SHELXL , ensuring accurate bond lengths and angles . Structure validation tools (e.g., PLATON) would confirm absence of crystallographic disorders .
Research Findings and Functional Insights
Key Observations:
Electrophilic Reactivity : The dioxopyrrolidinyl group in both compounds facilitates covalent interactions with cysteine residues in biological targets, a mechanism critical for irreversible enzyme inhibition .
Steric Effects : The 1,3,6-trimethyl substitution in the target compound may hinder interactions with shallow binding pockets compared to the fluoro-substituted analog, which could exhibit better target engagement in sterically constrained environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
